Methyl 2-amino-5-methylbenzoate hydrochloride
Description
Chemical Name and CAS Registry Number
The primary systematic identification of methyl 2-amino-5-methylbenzoate hydrochloride follows established International Union of Pure and Applied Chemistry naming conventions and chemical registry systems. The compound is officially designated with the International Union of Pure and Applied Chemistry name "this compound," which precisely describes its structural composition and salt formation. This nomenclature indicates the presence of a methyl ester group attached to a benzoic acid derivative containing both amino and methyl substituents, complexed with hydrochloric acid.
The Chemical Abstracts Service Registry Number for this compound is 1269152-38-6, which serves as the unique numerical identifier in chemical databases worldwide. This registry number was first created on April 1, 2011, and has been continuously updated, with the most recent modification occurring on May 24, 2025. The Chemical Abstracts Service registry system provides unambiguous identification that remains consistent across all scientific literature and commercial applications.
The parent compound, methyl 2-amino-5-methylbenzoate, maintains its own distinct Chemical Abstracts Service Registry Number of 18595-16-9. This parent compound identification is crucial for understanding the relationship between the free base and its hydrochloride salt form. The parent compound was created in the PubChem database on July 10, 2005, indicating its established presence in chemical literature.
Molecular Formula and Weight
The molecular composition of this compound is precisely defined by its molecular formula C9H12ClNO2, which accounts for all constituent atoms including the hydrochloride moiety. This formula indicates the presence of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the complete molecular structure. The molecular formula distinguishes this compound from its parent base form, which carries the formula C9H11NO2 without the additional hydrogen and chlorine atoms from the hydrochloric acid addition.
The molecular weight of this compound is calculated as 201.65 grams per mole. This molecular weight reflects the combined mass of the organic base structure plus the hydrochloric acid component. In comparison, the parent compound methyl 2-amino-5-methylbenzoate exhibits a molecular weight of 165.19 grams per mole, demonstrating the mass contribution of the hydrochloride salt formation, which adds approximately 36.46 grams per mole to the overall molecular weight.
Table 1: Molecular Specifications Comparison
| Parameter | Methyl 2-amino-5-methylbenzoate HCl | Parent Compound |
|---|---|---|
| Molecular Formula | C9H12ClNO2 | C9H11NO2 |
| Molecular Weight | 201.65 g/mol | 165.19 g/mol |
| CAS Registry Number | 1269152-38-6 | 18595-16-9 |
| Mass Difference | +36.46 g/mol | Base reference |
Synonyms and Related Identifiers
This compound is recognized under multiple synonymous names and identifier systems that facilitate cross-referencing in scientific databases and commercial catalogs. The compound appears in chemical supplier databases under the designation "methyl 2-amino-5-methylbenzoate;hydrochloride," which employs semicolon notation to indicate the salt relationship. Alternative formatting includes "methyl2-amino-5-methylbenzoatehydrochloride" as a single concatenated identifier.
Commercial suppliers utilize various catalog systems for identification purposes. ChemScene assigns the catalog number CS-0621463 to this compound, maintaining a purity specification of greater than 98 percent. Enamine, as distributed through Sigma-Aldrich, provides the catalog designation ENA313839156 with 95 percent purity specification. The compound also appears under the European product identifier EN300-72682 in multiple commercial databases.
Database-specific identifiers include the PubChem Compound Identification Number 50988564 for the hydrochloride salt, while the parent compound maintains PubChem Compound Identification Number 1201104. The MDL number MFCD16875510 serves as another unique identifier in chemical information systems.
Table 2: Comprehensive Identifier Systems
| Identifier Type | Methyl 2-amino-5-methylbenzoate HCl | Parent Compound |
|---|---|---|
| CAS Registry | 1269152-38-6 | 18595-16-9 |
| PubChem CID | 50988564 | 1201104 |
| MDL Number | MFCD16875510 | MFCD00661547 |
| ChemScene Catalog | CS-0621463 | CS-W002654 |
| European ID | EN300-72682 | EN300-42954 |
| InChI Key | TXUYYELZMUFQBD-UHFFFAOYSA-N | MDHYFUPTSWXVIA-UHFFFAOYSA-N |
The International Chemical Identifier Key for the hydrochloride salt is TXUYYELZMUFQBD-UHFFFAOYSA-N, providing a unique computational identifier that encodes structural information. This differs from the parent compound's International Chemical Identifier Key of MDHYFUPTSWXVIA-UHFFFAOYSA-N, reflecting the structural modification introduced by hydrochloride salt formation.
Synonymous chemical names include variations in systematic nomenclature such as "2-amino-5-methylbenzoic acid methyl ester hydrochloride" and "5-methylanthranilic acid methyl ester hydrochloride." These alternative names emphasize different aspects of the molecular structure while maintaining chemical accuracy. The compound relationship to anthranilic acid derivatives is particularly important for understanding its chemical classification within the broader category of amino-substituted benzoic acid esters.
Properties
IUPAC Name |
methyl 2-amino-5-methylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-3-4-8(10)7(5-6)9(11)12-2;/h3-5H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUYYELZMUFQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-38-6 | |
| Record name | Benzoic acid, 2-amino-5-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Catalytic Hydrogenation of Nitro and Cyano Precursors
One of the most efficient industrial methods involves catalytic hydrogenation of 2-nitro-4-cyano methyl benzoate to obtain the corresponding amino ester hydrochloride. This process is characterized by:
- Raw Material: 2-nitro-4-cyano methyl benzoate.
- Catalyst: 5% Palladium on carbon (Pd/C).
- Solvent: Diluted hydrochloric acid (0.5–5% concentration).
- Reaction Temperature: 20–40°C.
- Reaction Pressure: 0.5–2 MPa hydrogen pressure.
- Catalyst Loading: 1–7% by weight relative to raw material.
- Post-reaction Processing: Cooling to room temperature, filtration to recover catalyst, and vacuum spin-drying at 50–70°C under 20–40 mmHg vacuum.
This method yields a product with purity exceeding 98% by HPLC and is suitable for large-scale, environmentally friendly production due to catalyst recyclability and mild conditions.
| Parameter | Range/Value | Notes |
|---|---|---|
| Catalyst | 5% Pd/C | Recyclable with fresh additions |
| Catalyst loading | 0.01–0.07 (wt. ratio) | Relative to raw material |
| Temperature | 20–40 °C | Optimal for selective reduction |
| Pressure | 0.5–2 MPa | Hydrogen gas pressure |
| Solvent concentration | 0.5–5% HCl | Diluted hydrochloric acid |
| Spin-drying temperature | 50–70 °C | For product isolation |
| Vacuum during drying | 20–40 mmHg | Aids solvent removal |
| Product Purity | >98% (HPLC) | High purity suitable for industry |
Esterification of 2-amino-5-methylbenzoic Acid
An alternative approach involves direct esterification of 2-amino-5-methylbenzoic acid with methanol under acidic conditions:
- Starting Material: 2-amino-5-methylbenzoic acid.
- Reagent: Methanol and hydrochloric acid.
- Reaction Conditions: Refluxing mixture to ensure complete esterification.
- Purification: Recrystallization to obtain the hydrochloride salt.
This method is straightforward but may require longer reaction times and careful control of acidity to avoid side reactions. It is commonly used in laboratory and small-scale syntheses.
Comparative Analysis of Preparation Routes
| Aspect | Catalytic Hydrogenation Route | Direct Esterification Route |
|---|---|---|
| Starting Material | 2-nitro-4-cyano methyl benzoate | 2-amino-5-methylbenzoic acid |
| Key Reaction | Hydrogenation reduction of nitro and cyano groups | Acid-catalyzed esterification with methanol |
| Catalyst | 5% Pd/C | None (acid catalyst) |
| Reaction Conditions | Mild temperature and pressure (20–40°C, 0.5–2 MPa) | Reflux conditions |
| Product Purity | >98% HPLC purity | Variable, dependent on purification |
| Scalability | Highly suitable for industrial scale | More suitable for small to medium scale |
| Environmental Impact | Low, catalyst recyclable and mild conditions | Moderate, involves acid and methanol handling |
| Yield | High | Moderate to high |
Summary Table of Optimized Preparation Parameters
| Step | Parameter | Optimal Condition/Value |
|---|---|---|
| Hydrogenation Catalyst | Type | 5% Pd/C |
| Catalyst Loading | Weight ratio | 0.01–0.07 relative to substrate |
| Solvent | Diluted HCl concentration | 0.5–5% |
| Temperature | Hydrogenation | 20–40 °C |
| Pressure | Hydrogenation | 0.5–2 MPa |
| Catalyst Recovery | Fresh catalyst addition ratio | 0.005–0.05 relative to substrate |
| Post-reaction drying | Temperature | 50–70 °C |
| Post-reaction drying | Vacuum | 20–40 mmHg |
| Product Purity (HPLC) | >98% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc powder and ammonium chloride are commonly used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-5-methylbenzoate hydrochloride serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways.
Key Applications:
- Synthesis of Antimicrobial Agents: The compound has been investigated for its potential as a precursor in the synthesis of antimicrobial agents, particularly those targeting bacterial infections.
- Anti-inflammatory Drugs: Research indicates that derivatives of methyl 2-amino-5-methylbenzoate may exhibit anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases.
Organic Synthesis
This compound is utilized as a building block in organic synthesis. Its functional groups enable chemists to perform various reactions, including:
- Esterification: It can react with different acids to form esters, which are valuable in fragrance and flavor industries.
- Nucleophilic Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of more complex molecules.
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material due to its well-characterized properties. It is used in:
- Chromatographic Techniques: The compound is analyzed using high-performance liquid chromatography (HPLC) and gas chromatography (GC) to determine purity and concentration levels in various formulations.
- Spectroscopic Studies: Techniques such as NMR and IR spectroscopy are utilized to study the compound's structural properties and confirm its identity during synthesis.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University explored the antimicrobial activity of derivatives synthesized from this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the compound could enhance its efficacy as an antimicrobial agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Original | S. aureus | 15 |
| Modified | E. coli | 20 |
Case Study 2: Synthesis of Anti-inflammatory Drugs
In another investigation, researchers synthesized a series of anti-inflammatory compounds using this compound as a starting material. The resulting compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives showing promising results comparable to existing anti-inflammatory medications.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| A | 75 | 80 |
| B | 60 | 70 |
Mechanism of Action
The mechanism of action of methyl 2-amino-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties
*Calculated based on formula; †Estimated via analogous benzoate derivatives.
Key Observations:
- Solubility: The hydrochloride salt form of Methyl 2-amino-5-methylbenzoate enhances its aqueous solubility compared to neutral analogs like Methyl 2-chloro-5-hydroxybenzoate, which shows pH-dependent solubility . ACNU, another hydrochloride salt, exhibits high solubility in acidic conditions due to its weakly basic nature (pKb 5.95) .
- log P: The log P of Methyl 2-amino-5-methylbenzoate (~1.2) reflects moderate lipophilicity, intermediate between the polar 2-Amino-5-methylphenol HCl (log P ~0.8) and the more hydrophobic Methyl 2-chloro-5-hydroxybenzoate (log P 1.5). ACNU’s lower log P (0.92) correlates with its water-soluble formulation for intravenous administration .
Metabolic and Stability Profiles
- ACNU undergoes rapid metabolism (plasma half-life ~12 minutes in rats) with renal excretion of its chloroethyl moiety, critical for antitumor activity . Methyl 2-amino-5-methylbenzoate HCl, lacking reactive alkylating groups, likely exhibits slower metabolic clearance.
- Hydrolysis Sensitivity: The ester group in Methyl 2-amino-5-methylbenzoate may hydrolyze under alkaline conditions, whereas ACNU’s nitrosourea group decomposes in aqueous media, releasing cytotoxic intermediates .
Biological Activity
Methyl 2-amino-5-methylbenzoate hydrochloride, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
It features an amino group, a methyl group, and a benzoate moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with various molecular targets, influencing pathways involved in:
- Enzyme Inhibition: The compound can inhibit specific enzymes critical for cellular processes. For instance, it has been studied in the context of inhibiting protein interactions that are essential in disease pathways.
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against pathogens such as Pseudomonas aeruginosa and E. coli, making it a candidate for further evaluation in antibiotic development .
Case Studies and Experimental Data
-
Antimicrobial Efficacy:
A study assessed the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results indicated significant activity against Gram-negative bacteria, as shown in Table 1.These findings suggest that the compound could be developed as a potential therapeutic agent against resistant bacterial strains .Bacterial Strain MIC (µg/mL) E. coli 0.008 K. pneumoniae 0.03 P. aeruginosa 0.125 -
Enzyme Inhibition Studies:
In vitro assays demonstrated that this compound inhibits enzymes related to cancer proliferation pathways. The IC50 values for key enzymes are summarized in Table 2.This indicates its potential role in cancer treatment by targeting specific enzymatic activities .Enzyme IC50 (µM) E. coli Gyrase 0.49 E. coli Topo IV 2.71
Applications in Research and Industry
This compound serves multiple purposes:
- Pharmaceutical Development: It is used as an intermediate in synthesizing various drugs, particularly those targeting viral infections such as hepatitis C.
- Agricultural Chemistry: The compound is also being explored for its potential as a plant growth regulator, indicating its versatility beyond medicinal applications .
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 2-amino-5-methylbenzoate hydrochloride?
A common approach involves coupling aromatic acids with amino alcohols or esters. For example, 4-amino-5-chloro-2-methoxybenzoic acid derivatives have been synthesized via coupling with glycine benzyl ester using carbodiimide-mediated activation, followed by catalytic hydrogenation to remove protecting groups . Adapting this method, researchers could esterify 2-amino-5-methylbenzoic acid with methanol under acidic conditions, followed by hydrochlorination. Key steps include:
- Reagent selection : Use thionyl chloride or HCl gas for esterification and salt formation.
- Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm the methyl ester (δ ~3.8–4.0 ppm for OCH) and aromatic substitution patterns.
- HPLC : Purity assessment via reverse-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
- Mass spectrometry : ESI-MS for molecular ion verification (expected [M+H] ~215.6 g/mol).
Q. How should researchers handle stability and storage of this compound?
- Storage : Store in sealed containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis. Desiccants (e.g., silica gel) are recommended .
- Stability testing : Monitor decomposition via TLC or HPLC under varying temperatures (25–40°C) and humidity (40–80% RH) .
Advanced Research Questions
Q. How can solubility challenges in biological assays be addressed?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH adjustment : The hydrochloride salt improves solubility in polar solvents (e.g., PBS at pH 7.4). Pre-formulation studies should assess solubility vs. pH profiles.
Q. What strategies optimize the esterification reaction yield?
- Catalyst screening : Compare HSO, HCl, or p-toluenesulfonic acid for efficiency.
- Reaction monitoring : In situ FTIR to track carbonyl ester formation (C=O stretch ~1700 cm).
- Design of Experiments (DoE) : Use factorial designs to test temperature (60–100°C), molar ratios (1:1–1:3 acid:alcohol), and reaction time (6–24 hrs) .
Q. How to resolve contradictions in reported toxicity data?
- Cross-validation : Compare acute toxicity classifications across SDS (e.g., Cayman Chemical vs. Combi-Blocks) and recent literature. For example, some SDS note skin irritation (H315), while others lack GHS classifications .
- In vitro assays : Conduct MTT or LDH assays on human keratinocytes (HaCaT) to assess cytotoxicity thresholds .
Q. What analytical methods ensure batch-to-batch consistency?
- HPLC-DAD : Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm. Retention time and peak area consistency (RSD <2%) are critical .
- Karl Fischer titration : Quantify residual water (<0.5% w/w) to prevent hydrolysis during storage.
Data Contradiction Analysis Example
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
